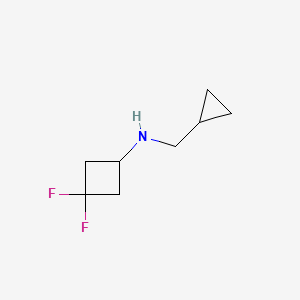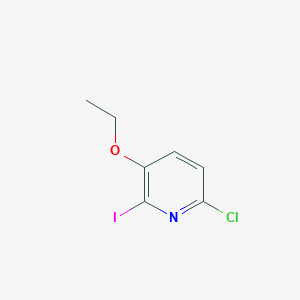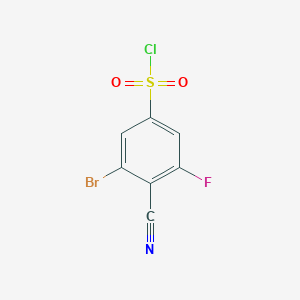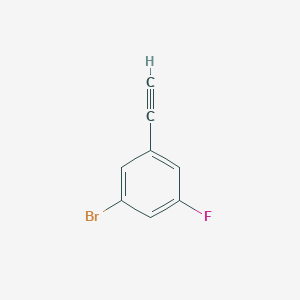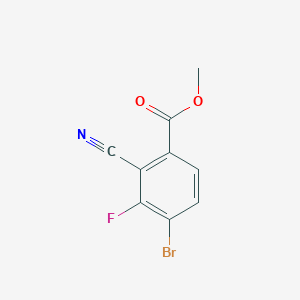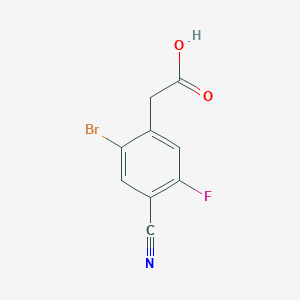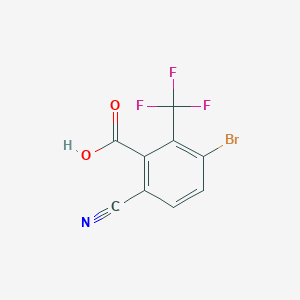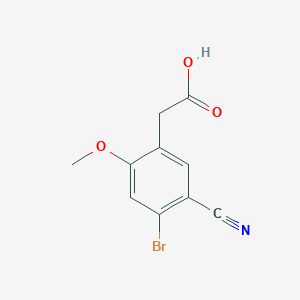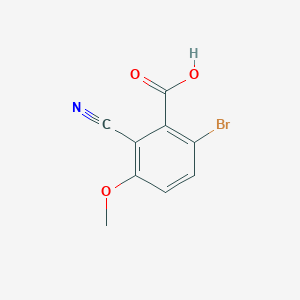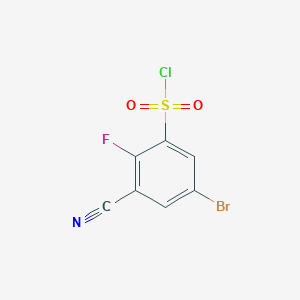
3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline
Overview
Description
3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline (3B4D2TFA) is an organic compound with a unique chemical structure that has recently been studied for its potential applications in scientific research. This compound is a member of the aniline family, which is composed of compounds with a nitrogen-hydrogen (N-H) bond in their chemical structure. 3B4D2TFA has been widely studied due to its interesting properties and potential uses, including its ability to act as a catalyst in certain reactions, its solubility in polar solvents, and its strong fluorescence.
Scientific Research Applications
3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline has been studied for a variety of potential applications in scientific research. One potential application is as a catalyst in a variety of reactions, including the synthesis of aryl amines, the oxidation of alcohols, and the reduction of carbonyl compounds. 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline has also been studied for its potential use as a fluorescent probe, due to its strong fluorescence when exposed to light. Additionally, 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline has been studied for its potential use as a reagent in the synthesis of pharmaceuticals and other organic compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline is not yet fully understood, but it is believed to involve the formation of a bromonium ion intermediate. This intermediate is formed when the bromide ion in 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline is attacked by a nucleophile, such as water or an alcohol. The bromonium ion then undergoes a series of reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline are not yet fully understood, as it has not yet been extensively studied in vivo. However, it is known that 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline is highly soluble in polar solvents, such as water and alcohols, and is relatively stable in aqueous solutions. Additionally, 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline has been shown to be non-toxic to human cells in vitro.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline in lab experiments is its ability to act as a catalyst in certain reactions. This can save time and resources, as the reaction can be completed in a shorter amount of time than with other catalysts. Additionally, 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline is relatively stable in aqueous solutions, making it suitable for use in a variety of experiments. However, 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline is not suitable for use in experiments involving high temperatures, as it can decompose at temperatures above 100°C.
Future Directions
There are a number of potential future directions for 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline. One potential direction is the development of new methods for synthesizing 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline, such as the use of alternative starting materials or the use of more efficient reaction conditions. Additionally, further research on the biochemical and physiological effects of 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline could lead to new applications in medicine and other areas. Finally, further research on the mechanism of action of 3-Bromo-4-difluoromethoxy-2-(trifluoromethyl)aniline could lead to the development of new catalysts and other compounds with similar properties.
properties
IUPAC Name |
3-bromo-4-(difluoromethoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5NO/c9-6-4(16-7(10)11)2-1-3(15)5(6)8(12,13)14/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRIILYLERSZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(F)(F)F)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B1414078.png)
![Sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B1414080.png)
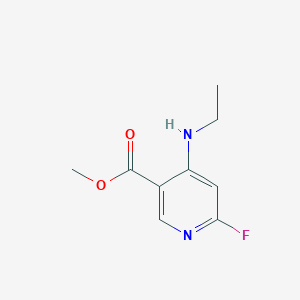
![N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine](/img/structure/B1414083.png)
